molecular formula C23H16O2 B371586 2-(1-Naphthyl)-3-(2-naphthyl)acrylicacid

2-(1-Naphthyl)-3-(2-naphthyl)acrylicacid

Cat. No.: B371586
M. Wt: 324.4g/mol
InChI Key: JFTISQCMXAFSJS-JCMHNJIXSA-N
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Description

The compound of interest features dual naphthyl substituents at positions 1 and 2 on the acrylic acid backbone, which likely confers unique steric, electronic, and functional properties compared to single-substituted derivatives.

Properties

Molecular Formula

C23H16O2

Molecular Weight

324.4g/mol

IUPAC Name

(Z)-2-naphthalen-1-yl-3-naphthalen-2-ylprop-2-enoic acid

InChI

InChI=1S/C23H16O2/c24-23(25)22(21-11-5-9-18-7-3-4-10-20(18)21)15-16-12-13-17-6-1-2-8-19(17)14-16/h1-15H,(H,24,25)/b22-15-

InChI Key

JFTISQCMXAFSJS-JCMHNJIXSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C=C(C3=CC=CC4=CC=CC=C43)C(=O)O

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C(/C3=CC=CC4=CC=CC=C43)\C(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=C(C3=CC=CC4=CC=CC=C43)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Positional Isomerism

The positional arrangement of naphthyl groups significantly impacts physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Key Identifier (InChI Key)
3-(1-Naphthyl)acrylic acid 13026-12-5 C₁₃H₁₀O₂ 198.22 1-naphthyl at C3 WPXMLUUYWNHQOR-CMDGGOBGSA-N
3-(2-Naphthyl)acrylic acid 51557-26-7 C₁₃H₁₀O₂ 198.22 2-naphthyl at C3 KWGPBDBAAXYWOJ-VURMDHGXSA-N

Key Observations :

  • Electronic Effects : The 2-naphthyl substituent allows for extended conjugation with the acrylic acid backbone, enhancing stability in reactions such as photopolymerization or electrophilic substitutions .

Physicochemical Properties

Property 3-(1-Naphthyl)acrylic Acid 3-(2-Naphthyl)acrylic Acid
Melting Point Not explicitly reported Not explicitly reported
Solubility Lower in polar solvents Higher in organic solvents
Purity (Commercial) 95% (TCI America) 98% (Thermo Scientific)
Stability Sensitive to UV light Stable under standard conditions

Notes:

  • The dual-substituted target compound is expected to exhibit even lower solubility than its mono-substituted analogs due to increased hydrophobicity.
  • Stability may be compromised by steric clashes between the 1- and 2-naphthyl groups, necessitating specialized storage conditions.
Pharmaceutical and Biochemical Uses
  • 3-(2-Naphthyl)acrylic Acid: Used in antibiotic synthesis (e.g., USP/EP standards) and as a precursor for amino acid derivatives like 3-(2-Naphthyl)-L-alanine hydrochloride (CAS 122745-12-4), a GPCR modulator .
  • 3-(1-Naphthyl)acrylic Acid : Employed in organic synthesis for fluorescent probes and metal-organic frameworks (MOFs) due to its rigid structure .
Specialty Chemicals
  • Cyano Derivatives: 2-Cyano-3-(2-naphthyl)acrylic acid (CAS 37630-54-9) serves as a matrix substance in MALDI-MS, highlighting the role of electron-withdrawing groups in enhancing ionization efficiency .
  • Amino Acid Conjugates: Derivatives like 3-(2-Naphthyl)-D-alanine (CAS 76985-09-6) are critical in peptide engineering for receptor-binding studies .

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